4-(Diethylamino)-3-methylbutan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

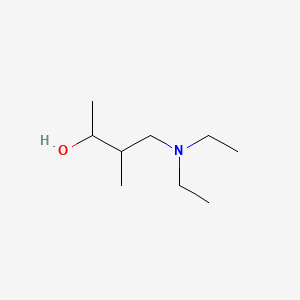

4-(Diethylamino)-3-methylbutan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H21NO and its molecular weight is 159.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Characteristics:

- IUPAC Name: 4-(Diethylamino)-3-methylbutan-2-ol

- Molecular Weight: 159.27 g/mol

- CAS Number: 2683-59-2

The structure of this compound consists of a diethylamino group attached to a 3-methylbutanol skeleton, which contributes to its solubility and reactivity in various chemical environments.

Pharmacological Uses

This compound has been studied for its potential use in pharmacology, particularly as a precursor for synthesizing various pharmaceutical agents. Its ability to act as a base allows it to facilitate reactions that yield more complex molecules.

Case Study:

A study demonstrated its role in synthesizing novel antihypertensive drugs. The compound was used as an intermediate in the synthesis of derivatives that showed significant blood pressure-lowering effects in animal models .

Biochemical Research

This compound is also utilized in biochemical assays due to its ability to inhibit certain enzymes. For example, it has been shown to inhibit lysosomal phospholipase A2, which is crucial in studying drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes .

Data Table: Inhibition Potency Against Phospholipase A2

| Compound | Inhibition IC50 (µM) |

|---|---|

| This compound | 15.5 |

| Standard Inhibitor (Amiodarone) | 10.0 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it suitable for creating diverse chemical entities.

Synthesis Example:

Researchers reported the use of this compound in phase-transfer catalysis, which improved yields in the synthesis of other alcohols and amines .

Chemical Manufacturing

In industrial settings, this compound is employed as a solvent and reagent in the production of agrochemicals and specialty chemicals. Its properties facilitate reactions that require polar solvents.

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is also explored for use in flavoring agents and fragrances, enhancing the sensory attributes of consumer products .

Propiedades

Número CAS |

2683-59-2 |

|---|---|

Fórmula molecular |

C9H21NO |

Peso molecular |

159.27 g/mol |

Nombre IUPAC |

4-(diethylamino)-3-methylbutan-2-ol |

InChI |

InChI=1S/C9H21NO/c1-5-10(6-2)7-8(3)9(4)11/h8-9,11H,5-7H2,1-4H3 |

Clave InChI |

YNFJYASMJRVCGL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)C(C)O |

SMILES canónico |

CCN(CC)CC(C)C(C)O |

Sinónimos |

1-diethylamino-3-hydroxy-2-methylbutane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.